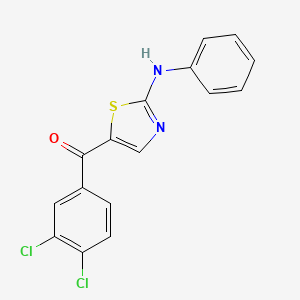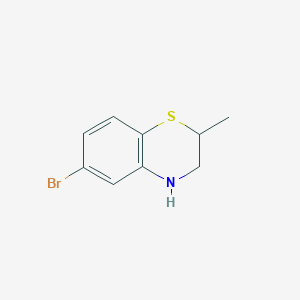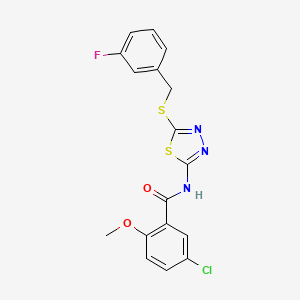![molecular formula C15H17BrFN3O2S B2835927 6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide CAS No. 1808845-56-8](/img/structure/B2835927.png)
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as 'BDBS' and is used in the pharmaceutical industry for various purposes.
Mécanisme D'action
BDBS works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BDBS has also been found to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
BDBS has been found to have various biochemical and physiological effects. It has been found to decrease the production of beta-amyloid plaques in Alzheimer's disease. BDBS has also been found to inhibit the growth of cancer cells and to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
BDBS has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and beta-secretase, making it an ideal compound for studying the mechanisms of these enzymes. However, BDBS has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BDBS. One area of research is the development of more stable and soluble analogs of BDBS. Another area of research is the investigation of the potential therapeutic applications of BDBS in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, the mechanism of action of BDBS needs to be further elucidated to understand its full potential as a therapeutic agent.
Conclusion:
In conclusion, BDBS is a chemical compound that has significant potential for scientific research. It has been found to have various therapeutic applications, including the treatment of cancer and Alzheimer's disease. BDBS works by inhibiting the activity of certain enzymes and proteins in the body, and it has several advantages for lab experiments. Future research on BDBS should focus on developing more stable and soluble analogs, investigating its potential therapeutic applications in other diseases, and further elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of BDBS is a complex process that involves several steps. The first step is the preparation of 2-(3-fluorophenyl)ethylamine, which is then reacted with 2-dimethylaminoethyl chloride to form 2-(dimethylamino)-2-(3-fluorophenyl)ethylamine. The final step involves the reaction of 2-(dimethylamino)-2-(3-fluorophenyl)ethylamine with 6-bromo-3-pyridinesulfonamide to form BDBS.
Applications De Recherche Scientifique
BDBS has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, including cancer and Alzheimer's disease. BDBS has also been found to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrFN3O2S/c1-20(2)14(11-4-3-5-12(17)8-11)10-19-23(21,22)13-6-7-15(16)18-9-13/h3-9,14,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXCJVMKMBIUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CN=C(C=C1)Br)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)
![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2835854.png)
![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2835856.png)


![(E)-2-(benzo[d]oxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2835863.png)
![(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2835865.png)

